molecular formula C16H17NOS2 B3734227 3-allyl-5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3734227
M. Wt: 303.4 g/mol
InChI Key: LVULZFCQIHTECG-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound with a unique chemical structure that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-allyl-5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-allyl-5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit a variety of biological effects. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its poor solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the study of 3-allyl-5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential area of research is the development of novel derivatives of this compound that exhibit enhanced biological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential applications in the treatment of various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound in vivo.
In conclusion, 3-allyl-5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound with a unique chemical structure that has been extensively studied for its potential applications in scientific research. This compound exhibits a variety of biological effects and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully elucidate the mechanism of action of this compound and to determine its potential applications in the treatment of various diseases.

Scientific Research Applications

3-allyl-5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been investigated for its potential use in the treatment of diabetes, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

(5Z)-3-prop-2-enyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2/c1-5-6-17-15(18)14(20-16(17)19)9-13-11(3)7-10(2)8-12(13)4/h5,7-9H,1,6H2,2-4H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVULZFCQIHTECG-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C2C(=O)N(C(=S)S2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)N(C(=S)S2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(prop-2-en-1-yl)-2-thioxo-5-(2,4,6-trimethylbenzylidene)-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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